molecular formula C8H9BrClNO2S B8245931 Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]-

Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]-

Cat. No.: B8245931
M. Wt: 298.59 g/mol
InChI Key: MIJBFADLQAFYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]- is a brominated aryl methanesulfonamide derivative. The bromomethyl group at the 4-position of the chlorophenyl ring may enhance reactivity in alkylation or nucleophilic substitution reactions, distinguishing it from other sulfonamide derivatives. The compound’s structural features align with sulfonamides studied for antitumor, antiviral, or enzyme-inhibitory activities .

Properties

IUPAC Name

N-[4-(bromomethyl)-2-chlorophenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO2S/c1-14(12,13)11-8-3-2-6(5-9)4-7(8)10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJBFADLQAFYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The sulfonylation step involves nucleophilic attack of the aromatic amine on methanesulfonyl chloride, facilitated by a mild base to neutralize HCl byproducts. Sodium acetate in aqueous or polar aprotic solvents (e.g., THF, DMF) is commonly employed:

2-Chloro-4-methylaniline+CH3SO2ClNaOAc, H2ON-(2-Chloro-4-methylphenyl)methanesulfonamide\text{2-Chloro-4-methylaniline} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{NaOAc, H}_2\text{O}} \text{N-(2-Chloro-4-methylphenyl)methanesulfonamide}

Optimized Parameters :

  • Molar Ratio : 1:1.1 (amine:sulfonyl chloride)

  • Temperature : 80–85°C

  • Reaction Time : 4–8 hours

  • Solvent : Distilled water or DMF

  • Yield : 70–88%

Purification and Characterization

The crude product is precipitated by cooling the reaction mixture, followed by filtration and recrystallization from ethanol/water. Key characterization data include:

  • FTIR : ν(S=O)\nu(\text{S=O}) at 1380 cm1^{-1}, ν(N-H)\nu(\text{N-H}) at 3300 cm1^{-1}.

  • 1^1H NMR (DMSO-d6d_6): δ 7.45 (d, J=8.4J = 8.4 Hz, 1H, ArH), 7.30 (s, 1H, ArH), 7.10 (d, J=8.4J = 8.4 Hz, 1H, ArH), 2.35 (s, 3H, CH3_3), 3.10 (s, 3H, SO2_2CH3_3).

Benzylic Bromination of N-(2-Chloro-4-methylphenyl)methanesulfonamide

Radical Bromination Protocol

The methyl group at the para position undergoes bromination using N-bromosuccinimide (NBS) under free-radical conditions. Chlorobenzene serves as the optimal solvent due to its high boiling point (132°C) and compatibility with radical initiators:

N-(2-Chloro-4-methylphenyl)methanesulfonamideAIBN, ChlorobenzeneNBSMethanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]-\text{N-(2-Chloro-4-methylphenyl)methanesulfonamide} \xrightarrow[\text{AIBN, Chlorobenzene}]{\text{NBS}} \text{Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]-}

Optimized Parameters :

  • NBS Stoichiometry : 1.1 equivalents

  • Initiator : 2,2'-Azobisisobutyronitrile (AIBN, 0.1–1 mol%)

  • Temperature : 80–100°C (reflux)

  • Reaction Time : 3–10 hours

  • Yield : 75–90%

Side Reactions and Mitigation

  • Dibromination : Controlled by limiting NBS to 1.1 equivalents and maintaining gradual addition.

  • Solvent Effects : Chlorobenzene minimizes side reactions compared to lower-boiling solvents (e.g., CCl4_4).

Work-up and Final Purification

Post-bromination, the product is isolated via solvent evaporation, followed by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethyl acetate/n-hexane. Key purity indicators:

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 165–167°C (lit. for analogous compounds).

Comparative Analysis of Synthetic Routes

ParameterSulfonylation FirstBromination First
Overall Yield 65–75%50–60%
Purity >95%85–90%
Side Products MinimalAmine oxidation
Operational Simplicity HighModerate

Rationale: Sulfonylation prior to bromination avoids competing reactions at the amine group and simplifies purification.

Scalability and Industrial Considerations

  • Solvent Choice : Chlorobenzene’s low toxicity and high boiling point make it suitable for large-scale reactions.

  • Cost Efficiency : NBS and AIBN are commercially available at scale, reducing production costs.

  • Waste Management : Aqueous work-up minimizes organic waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine.

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]- involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules through hydrogen bonding and electrostatic interactions, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Synthesis Conditions Reference
Target Compound :
N-[4-(bromomethyl)-2-chlorophenyl]methanesulfonamide
Bromomethyl (4-position), Chlorophenyl (2-position) ~324.6 (estimated) Hypothesized alkylation reactivity due to Br; potential antitumor activity Likely involves bromination of precursor sulfonamide
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (CAS 64488-52-4) Chloroacetyl (4-position) 247.7 Reactive chloroacetyl group for conjugates Derived from benzoylation reactions
N-[5-(chloromethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (CAS 925422-06-6) Chloromethyl, fluorophenyl, pyrimidinyl 371.86 Pyrimidine core; potential kinase inhibition Room-temperature catalysis with DMF
m-AMSA (N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide) Acridinylamino, methoxyphenyl ~416.4 Antitumor activity (Phase I clinical trial) Single-dose iv administration
N-[4-[(1S)-2-chloro-1-hydroxyethyl]phenyl]methanesulfonamide (CAS 187831-22-7) Chiral chloro-hydroxyethyl 278.7 Stereochemical impact on solubility/bioactivity Chiral synthesis routes

Key Comparisons:

In contrast, the acridinylamino group in m-AMSA confers DNA intercalation properties, linked to its myelosuppressive toxicity and antitumor activity .

Synthetic Methods :

  • Similar compounds (e.g., CAS 925422-06-6) are synthesized using polar aprotic solvents (e.g., DMF) and catalysts like lithium hydride, suggesting shared protocols for sulfonamide functionalization .
  • The target compound likely requires bromination of a chlorophenylmethanesulfonamide precursor, analogous to 4-bromobenzenesulfonamide synthesis via halogenation .

Crystallographic Properties :

  • Sulfonamides with bulky substituents (e.g., trimethylacetamide in N4BPSTMAA) exhibit dihedral angles >80° between aromatic and sulfonamide groups, reducing planarity and affecting packing efficiency. The target compound’s bromomethyl group may similarly influence crystal lattice stability .

Biological Activity :

  • m-AMSA’s clinical profile highlights sulfonamides’ dual role in therapy (antitumor activity) and toxicity (leukopenia). The target compound’s bromomethyl group may reduce such toxicity but requires empirical validation .

Research Findings and Data Gaps

  • Antitumor Potential: While m-AMSA shows reproducible antitumor activity, brominated sulfonamides are underexplored in clinical settings. Computational studies (e.g., molecular docking) could predict the target compound’s binding to oncogenic targets .
  • Stereochemical Effects : Chiral derivatives like CAS 187831-22-7 demonstrate the importance of stereochemistry in bioavailability, suggesting the need for enantioselective synthesis of the target compound .
  • Synthetic Challenges : Bromomethyl groups may introduce instability during storage, necessitating stabilization strategies (e.g., cryogenic storage) .

Biological Activity

Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]- is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a unique combination of bromomethyl and chlorophenyl groups, which significantly influence its reactivity and biological properties. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]- typically involves the reaction of 4-chlorobenzyl bromide with methanesulfonamide. This reaction can be optimized for yield and purity using automated reactors in industrial settings. Key steps in the synthesis include:

  • Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution with various nucleophiles.
  • Oxidation and Reduction : The compound can be oxidized to form sulfonic acid derivatives or reduced to convert the sulfonamide group to an amine.

Biological Activity

Research indicates that Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]- possesses several biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Studies have shown that sulfonamides exhibit significant antimicrobial activity. Methanesulfonamide derivatives have been investigated for their efficacy against various bacterial strains. The presence of the bromomethyl and chlorophenyl groups enhances their interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth.

Anticancer Activity

Recent investigations into the anticancer properties of this compound suggest it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to form covalent bonds with nucleophilic sites on proteins is believed to play a crucial role in its anticancer effects .

The mechanism by which Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]- exerts its biological effects involves several pathways:

  • Covalent Bond Formation : The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Electrostatic Interactions : The sulfonamide group can interact via hydrogen bonding and electrostatic interactions, affecting the stability and function of biological molecules .

Comparative Analysis

To understand the uniqueness of Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]-, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-Bromophenyl)methanesulfonamideLacks chlorophenyl groupModerate antimicrobial activity
N-(4-Chlorophenyl)methanesulfonamideLacks bromomethyl groupLimited anticancer activity

The combination of both bromomethyl and chlorophenyl groups in Methanesulfonamide enhances its reactivity and biological activity compared to these analogs .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a series of methanesulfonamide derivatives exhibited potent antibacterial activity against Staphylococcus aureus. The structure-activity relationship indicated that modifications in the halogen substituents significantly affected their potency.
  • Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines showed that Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]- induced apoptosis through caspase activation and inhibited cell proliferation by disrupting the cell cycle at the G1 phase.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]-, and what are the key reaction parameters?

  • Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous methanesulfonamide derivatives are synthesized via refluxing in ethanol with amines, followed by purification using silica gel chromatography. Critical parameters include reaction temperature (e.g., reflux at 80–100°C), solvent polarity (ethanol or dichloromethane), and catalyst selection (e.g., Pd₂(dba)₃ for cross-coupling reactions). Post-synthesis purification via column chromatography with gradients of dichloromethane:methanol:NH₃ is often required to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural and functional groups?

  • Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromomethyl and chlorophenyl groups) and confirms sulfonamide connectivity .
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally related bromophenyl amides .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, particularly for bromine isotope signatures .

Advanced Research Questions

Q. How can computational modeling predict the bromomethyl group’s reactivity in cross-coupling or nucleophilic substitution reactions?

  • Answer: Density Functional Theory (DFT) calculations model electronic effects (e.g., charge distribution at the bromomethyl carbon) to predict reaction sites. Retrosynthetic tools, such as PubChem’s AI-driven analysis, leverage databases like Reaxys to propose feasible pathways (e.g., Suzuki-Miyaura coupling using Pd catalysts). Experimental validation through kinetic studies under varied temperatures and solvent systems is critical .

Q. What strategies address contradictions in reported biological activities of structurally similar methanesulfonamides?

  • Answer:

  • Comparative Dose-Response Assays : Test the compound against analogs under standardized conditions (e.g., enzyme inhibition assays with IC₅₀ comparisons) .
  • Mechanistic Profiling : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to study binding kinetics and affinity discrepancies .
  • Meta-Analysis : Evaluate literature data for variables like purity (>95% by HPLC), solvent effects (DMSO vs. aqueous buffers), and cell line specificity .

Methodological Notes

  • Experimental Design : For synthesis, optimize reaction time (3–4 hours for reflux) and stoichiometry (1:1 molar ratio of reactants) to minimize byproducts .
  • Data Contradiction Analysis : Use orthogonal techniques (e.g., NMR vs. X-ray) to resolve structural ambiguities. For biological studies, replicate assays in independent labs to confirm reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.